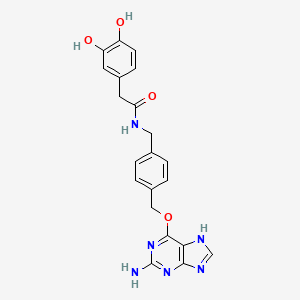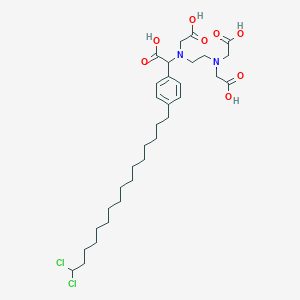
1,4-Benzenediacetyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediacetyl dichloride is an organic compound with the molecular formula C10H8Cl2O2. It is a derivative of benzene, where two acetyl chloride groups are attached to the 1 and 4 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Benzenediacetyl dichloride can be synthesized through several methods. One common method involves the reaction of 1,4-benzenediacetic acid with thionyl chloride. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of the desired dichloride compound .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Benzenediacetyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The compound can hydrolyze to form 1,4-benzenediacetic acid.
Condensation Reactions: It can react with amines to form amides.
Common Reagents and Conditions:
Thionyl Chloride: Used in the synthesis of the compound.
Nucleophiles: Such as amines, alcohols, and thiols, which can replace the chlorine atoms.
Solvents: Toluene and chloroform are commonly used solvents in these reactions.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Acids: Formed from hydrolysis reactions.
Scientific Research Applications
1,4-Benzenediacetyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules.
Medicine: Investigated for potential use in drug development.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1,4-benzenediacetyl dichloride involves its reactivity with nucleophiles. The chlorine atoms are highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various chemical synthesis processes .
Similar Compounds:
1,4-Benzenediacetic Acid: The precursor to this compound.
1,4-Benzenedicarboxylic Acid: Another related compound with carboxylic acid groups instead of acetyl chloride groups.
Uniqueness: this compound is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo various substitution and condensation reactions makes it a valuable intermediate in organic chemistry .
Properties
Molecular Formula |
C32H50Cl2N2O8 |
|---|---|
Molecular Weight |
661.6 g/mol |
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-2-[4-(16,16-dichlorohexadecyl)phenyl]acetic acid |
InChI |
InChI=1S/C32H50Cl2N2O8/c33-27(34)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-25-16-18-26(19-17-25)31(32(43)44)36(24-30(41)42)21-20-35(22-28(37)38)23-29(39)40/h16-19,27,31H,1-15,20-24H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44) |
InChI Key |
HJEJALFRBFBDPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCCCCCCCCCC(Cl)Cl)C(C(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





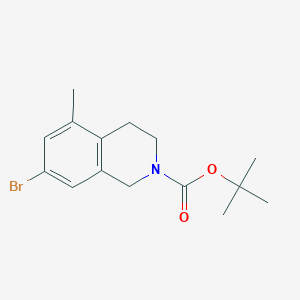
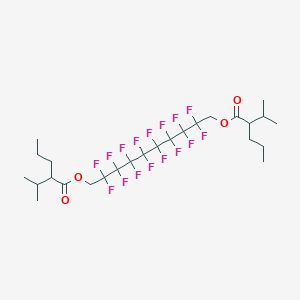
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
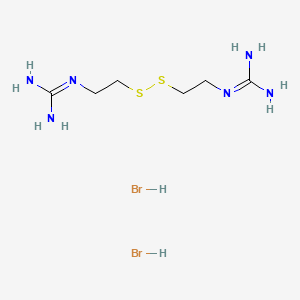

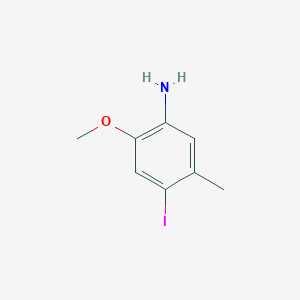
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)

